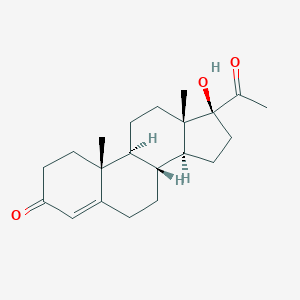

17beta-Hydroxyprogesterone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La hidroxiprogesterona se puede sintetizar mediante varios métodos. Un enfoque común implica la hidroxilación de la progesterona utilizando 17α-hidroxilasa . Los métodos de producción industrial a menudo utilizan técnicas de microextracción en fase sólida para optimizar la extracción y determinación de la hidroxiprogesterona a partir de diversas matrices . Estos métodos están diseñados para ser rentables y respetuosos con el medio ambiente .

Análisis De Reacciones Químicas

La hidroxiprogesterona sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede convertir la hidroxiprogesterona en otros compuestos esteroideos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al esqueleto esteroideo.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de hidroxiprogesterona.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Diagnosis of Congenital Adrenal Hyperplasia (CAH)

One of the primary clinical uses of 17beta-Hydroxyprogesterone is in diagnosing congenital adrenal hyperplasia, particularly due to 21-hydroxylase deficiency. Elevated levels of this compound are indicative of this condition, especially in newborns with ambiguous genitalia or in virilized adolescent girls. A single basal measurement is often sufficient for diagnosis, as concentrations are markedly elevated in affected individuals .

Monitoring Adrenal Function

In addition to CAH, this compound measurements are utilized to assess adrenal function in various conditions. For instance, it is valuable in evaluating late-onset adrenal hyperplasia and in cases of hirsutism where adrenal androgen excess is suspected. The hormone's levels can help differentiate between different causes of hyperandrogenism .

Prevention of Recurrent Preterm Birth

The use of 17-alpha hydroxyprogesterone caproate (a synthetic derivative) has been a cornerstone in preventing recurrent preterm birth. Clinical trials have shown that administering this compound significantly reduces the rates of spontaneous preterm birth among women with a history of such events. For example, a notable study indicated a reduction from 55% to 36% in preterm births when treated with this hormone . This application remains critical despite recent market withdrawals due to mixed trial results.

Fertility Treatment

This compound also plays a role in fertility treatments, particularly for patients with hormonal deficiencies or irregular menstrual cycles. Case studies have demonstrated successful pregnancies following assisted reproductive technologies (ART) like IVF in women with conditions such as 17-hydroxylase deficiency when adequately prepared with hormonal therapy .

Mechanistic Studies

Research into the mechanisms of action of this compound has revealed its potential anti-inflammatory properties. Studies indicate that it may reduce levels of inflammatory cytokines, suggesting a broader role beyond reproductive health into immunological responses .

Assay Development and Standardization

Various assay methods for measuring this compound have been developed and compared for clinical use. A study evaluated three different kits for their sensitivity and specificity, highlighting the importance of reliable testing methods for accurate diagnosis and monitoring .

Data Tables

Mecanismo De Acción

La hidroxiprogesterona ejerce sus efectos al unirse a los receptores de progesterona en varios tejidos, incluidos el útero, los ovarios, los senos y el sistema nervioso central . Esta unión activa vías moleculares específicas que regulan la expresión génica y las funciones celulares . El compuesto también actúa como un antagonista del receptor de mineralocorticoides y un agonista parcial del receptor de glucocorticoides .

Comparación Con Compuestos Similares

La hidroxiprogesterona a menudo se compara con otras progestinas como la medroxiprogesterona acetato y la didrogesterona . Si bien todos estos compuestos comparten actividades progestágenas similares, la hidroxiprogesterona es única en sus afinidades de unión específicas e interacciones con los receptores . Otros compuestos similares incluyen:

Progesterona: La progestina natural principal con una amplia gama de efectos fisiológicos.

Medroxiprogesterona acetato: Una progestina sintética utilizada en diversas aplicaciones anticonceptivas y terapéuticas.

Didrogesterona: Otra progestina sintética con usos clínicos específicos.

Las propiedades únicas de la hidroxiprogesterona la convierten en un compuesto valioso tanto en investigación como en entornos clínicos.

Propiedades

Número CAS |

604-09-1 |

|---|---|

Fórmula molecular |

C21H30O3 |

Peso molecular |

330.5 g/mol |

Nombre IUPAC |

(10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16?,17?,18?,19-,20-,21-/m0/s1 |

Clave InChI |

DBPWSSGDRRHUNT-AYUYWISESA-N |

SMILES isomérico |

CC(=O)[C@]1(CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)O |

SMILES canónico |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Color/Form |

RHOMBIC OR HEXAGONAL LEAFLETS FROM ACETONE OR ALCOHOL |

melting_point |

222-223 °C 219 - 220 °C |

Key on ui other cas no. |

604-09-1 |

Descripción física |

Solid |

Solubilidad |

0.00648 mg/mL |

Sinónimos |

17-Hydroxyisopregn-4-ene-3,20-dione; 17-Hydroxyisopregn-4-ene-3,20-dione; (17α)-17-Hydroxypregn-4-ene-3,20-dione |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.